molecular formula C20H22N2O2S B2862256 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide CAS No. 941871-15-4

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide

Cat. No.: B2862256
CAS No.: 941871-15-4
M. Wt: 354.47
InChI Key: SMRXDSAOGITQCZ-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide (CAS Number: 941871-15-4) is a synthetic organic compound with the molecular formula C₂₀H₂₂N₂O₂S and a molecular weight of 354.47 g/mol . This molecule features a hybrid structure combining a tetrahydroquinoline scaffold, a thiophene carbonyl unit, and a cyclopentane carboxamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is offered with a purity of 90% and above and is available in various quantities for research applications, including 1mg, 4mg, 20mg, 25mg, 40mg, and 75mg . Its structural architecture, which incorporates a thiophene carboxamide scaffold, is of significant interest in the development of novel bioactive molecules. Thiophene derivatives are recognized for their versatile pharmacological properties and are frequently explored as key scaffolds in anticancer agent development . Research into similar thiophene-carboxamide compounds has demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms of action that can include caspase 3/7 activation and induction of mitochondrial depolarization, highlighting the potential research value of this chemical class . This product is intended for research purposes only and is not intended for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXDSAOGITQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with 3,4-dihydro-2H-quinoline-6-amine, followed by cyclization with cyclopentanecarboxylic acid chloride. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly sulfonamide derivatives from recent screening studies (), provide a basis for comparative analysis. Key differences and similarities are outlined below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide (Target) ~C₂₀H₂₁N₂O₂S* ~353.4* Tetrahydroquinoline, thiophene-2-carbonyl, cyclopentanecarboxamide
2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₂H₂₂N₂O₃S₂ 426.56 Tetrahydroquinoline, thiophene-2-carbonyl, benzene sulfonamide with methyl groups
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Not provided in Not provided Tetrahydroquinoline, thiophene-2-carbonyl, benzene sulfonamide with methyl groups

Key Observations:

Core Scaffold Similarities: All compounds share the tetrahydroquinoline-thiophene-2-carbonyl backbone, suggesting a conserved pharmacophore or functional motif. This scaffold may contribute to interactions with biological targets, such as enzymes or receptors .

Substituent Differences: The target compound features a cyclopentanecarboxamide group, which is smaller and less polar than the benzene sulfonamide substituents in analogs. This may enhance membrane permeability due to reduced steric bulk and lower molecular weight. The sulfonamide analogs (e.g., 2,4-dimethyl derivative) incorporate a benzene ring with methyl groups and a sulfonamide (-SO₂NH-) linkage. Sulfonamides are known for strong hydrogen-bonding capacity and are prevalent in antimicrobial and enzyme-inhibiting agents, implying distinct target selectivity compared to carboxamides .

Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~353.4 g/mol) is significantly lower than the sulfonamide analog (426.56 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.

Synthetic Accessibility :

  • The sulfonamide derivatives in are labeled as "available" (14 mg), suggesting established synthetic routes. The target compound’s cyclopentanecarboxamide group may require alternative coupling strategies, impacting scalability.

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O3S2C_{24}H_{24}N_{2}O_{3}S_{2} with a molecular weight of 452.6 g/mol. The compound features a thiophene ring fused with a tetrahydroquinoline moiety and a cyclopentanecarboxamide group, which may facilitate various interactions with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC24H24N2O3S2
Molecular Weight452.6 g/mol
CAS Number946380-43-4

The biological activity of this compound is hypothesized to involve interactions with specific biochemical pathways. The thiophene moiety suggests potential for pi-pi stacking and hydrogen bonding with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures exhibit significant pharmacological properties, including:

  • Anticancer activity
  • Anti-inflammatory effects
  • Antimicrobial properties

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of thiophene derivatives on various cancer cell lines. Results showed that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for treating inflammatory diseases .
  • Antimicrobial Properties : A comparative analysis revealed that thiophene-based compounds possess notable antimicrobial activities against various bacterial strains. This suggests that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, we compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamideContains thiophene and tetrahydroquinolinePotent nNOS inhibitor
5-Amino-3-(4-methylphenyl)-1H-pyrazoleIncorporates a pyrazole ringAntitumor activity
4-(Thiophen-2-carbonyl)phenolSimple thiophenic structureAntioxidant properties

This table illustrates the diversity in biological activities among thiophene derivatives and highlights the specific features that may contribute to the distinct profile of this compound.

Q & A

Basic: What are the recommended synthetic pathways for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiophene-carbonyl coupling : React 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (e.g., acetonitrile, reflux) to form the thiophene-carbonyl intermediate .

Cyclopentanecarboxamide attachment : Use cyclopentanecarboxylic acid activated via carbodiimide coupling (e.g., EDC/HOBt) with the intermediate amine.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Intermediate Characterization:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
  • NMR : Monitor aromatic protons (δ 6.5–8.5 ppm) and cyclopentane CH₂ groups (δ 1.5–2.5 ppm) .

Advanced: How can structural discrepancies in biological activity data for this compound be resolved?

Methodological Answer:
Discrepancies may arise from conformational flexibility or impurities. Address these via:

Conformational Analysis :

  • Use X-ray crystallography (as in ) to determine the solid-state structure and compare with computational models (DFT or MD simulations) .
  • Analyze dihedral angles between the thiophene and tetrahydroquinoline moieties to assess flexibility .

Purity Validation :

  • Apply HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.1%) .

Biological Replicates :

  • Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .

Basic: What analytical techniques are critical for validating the compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • ¹³C-NMR : Identify sp³ carbons in the cyclopentane ring (δ 20–40 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O/S interactions) to verify stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Core Modifications :

  • Tetrahydroquinoline Ring : Introduce substituents (e.g., –F, –CH₃) at position 7 to enhance target binding (see for fluorophenyl analogs) .
  • Thiophene vs. Furan : Replace thiophene with furan to evaluate electronic effects on potency .

Functional Group Swapping :

  • Test sulfonamide vs. carboxamide linkers (as in ) to modulate solubility and target affinity .

In Silico Screening :

  • Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes) to prioritize analogs .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

Reaction Optimization :

  • Temperature Control : Maintain reflux at 80°C (acetonitrile) to prevent thiophene decomposition .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings and reduce byproducts .

Byproduct Identification :

  • LC-MS/MS : Detect dimerization products (e.g., bis-amide adducts) via fragmentation patterns .

Solvent Selection :

  • Replace DMF with THF in coupling steps to minimize thioamide formation .

Basic: What pharmacological models are suitable for preliminary activity testing?

Methodological Answer:

In Vitro Models :

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) for IC₅₀ determination .
  • Cell Viability : MTT assay in cancer lines (e.g., MCF-7) with doxorubicin as a positive control .

In Vivo Models :

  • Xenograft Mice : Administer 10–50 mg/kg (oral gavage) and monitor tumor volume weekly .

Advanced: How can conflicting solubility data across studies be reconciled?

Methodological Answer:

Solvent Systems :

  • Test in PBS (pH 7.4), DMSO, and PEG-400 to identify optimal solvents .

Particle Size Analysis :

  • Use dynamic light scattering (DLS) to detect aggregation (e.g., >500 nm particles) that skew solubility measurements .

Protonation State :

  • Calculate pKa (via SiriusT3) and adjust buffer pH to enhance ionized species solubility .

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